molecular formula C21H24N2O4S B10931927 Diethyl 5-{[(2-phenylethyl)carbamothioyl]amino}benzene-1,3-dicarboxylate

Diethyl 5-{[(2-phenylethyl)carbamothioyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B10931927
M. Wt: 400.5 g/mol
InChI Key: ZESDMZYGSXUQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenethylamino group and a carbothioyl group attached to an isophthalate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting with the preparation of the isophthalate backbone. The phenethylamino group is introduced through a nucleophilic substitution reaction, while the carbothioyl group is added via a thiolation reaction. The final product is obtained through esterification with diethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the phenethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylamino group may bind to active sites, while the carbothioyl group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-aminoisophthalate
  • Diethyl 5-aminoisophthalate
  • Diethyl 5-(hydroxymethyl)isophthalate

Uniqueness

DIETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is unique due to its combination of phenethylamino and carbothioyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

diethyl 5-(2-phenylethylcarbamothioylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H24N2O4S/c1-3-26-19(24)16-12-17(20(25)27-4-2)14-18(13-16)23-21(28)22-11-10-15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3,(H2,22,23,28)

InChI Key

ZESDMZYGSXUQCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=S)NCCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.